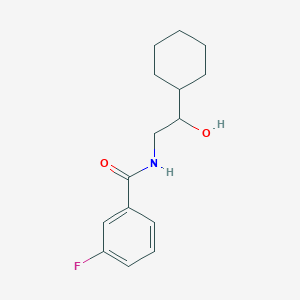

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c16-13-8-4-7-12(9-13)15(19)17-10-14(18)11-5-2-1-3-6-11/h4,7-9,11,14,18H,1-3,5-6,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNAVTGMPJPBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 2-cyclohexyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Introduction of various functional groups on the benzene ring.

Scientific Research Applications

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships in drug design.

Medicine: Research into N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide explores its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The hydroxyethyl group and the fluorine atom play crucial roles in its binding affinity and specificity towards the targets.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency: Yields vary significantly, with ferrocene- and thiazole-containing analogs achieving >95% yields , while pyrimidinone derivatives require additional purification steps, resulting in lower yields (11%) .

- Characterization : X-ray crystallography and HPLC are critical for confirming stereochemistry and enantiomeric purity in analogs like N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide .

Key Observations :

- ZAC Antagonism : The thiazole-substituted analog (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) demonstrates high potency, with structural modifications (e.g., fluorine position) critically influencing activity .

- Anti-Proliferative Effects: Indazole-linked 3-fluorobenzamides show promise in oncology, though substituents like dimethylaminoethyl groups may enhance cellular uptake .

Physicochemical and Pharmacokinetic Properties

- Stability : Thiourea-containing analogs (e.g., N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide) exhibit enhanced stability due to metal-chelating properties .

- Metabolism: Fluorine atoms generally reduce metabolic degradation, as seen in analogs like N-(3-cyanothiophen-2-yl)-3-fluorobenzamide .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group, a hydroxyethyl substituent, and a fluorine atom attached to a benzamide structure. These structural elements contribute to its unique biological properties.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group enhances binding affinity, while the fluorine atom may influence the compound's pharmacokinetics and bioavailability. Research indicates that this compound can modulate various biological pathways by either inhibiting or activating these targets, leading to significant biochemical responses .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. For instance, research has shown that compounds with similar structures exhibit activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains .

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. It may inhibit key inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Enzyme Inhibition

The compound has been studied as an inhibitor of certain enzymes involved in metabolic processes. For example, it may affect the activity of dihydrofolate reductase (DHFR), which is crucial in folate metabolism and cellular proliferation . Inhibition of DHFR can lead to reduced cell growth, indicating potential applications in cancer therapy.

Study 1: Antimycobacterial Activity

A study focused on the antitubercular activity of structurally related compounds demonstrated that this compound could inhibit the growth of Mycobacterium tuberculosis under specific conditions. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Anti-inflammatory Mechanisms

Another research effort examined the anti-inflammatory mechanisms of similar benzamide derivatives. Results indicated that these compounds could significantly reduce pro-inflammatory cytokines in cellular models, supporting their potential use in inflammatory diseases .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.